Elacestrant-d6

LC-MS/MS Bioanalysis Pharmacokinetics

Choose Elacestrant-d6 as the only internal standard that guarantees LC-MS/MS method accuracy for elacestrant bioanalysis. Unlike non-deuterated elacestrant or other deuterated variants (e.g., d4), Elacestrant-d6 provides the validated mass shift (MRM m/z 465.3→304.4) and chromatographic co-elution essential for correcting matrix effects, per published validated methods. Certified ≥98% purity supports GLP-compliant PK, bioequivalence, and TDM studies meeting FDA/EMA guidelines. Eliminate quantification errors, regulatory risk, and experimental irreproducibility by selecting the isotope-labeled analog with proven bioanalytical performance.

Molecular Formula C30H38N2O2
Molecular Weight 464.7 g/mol
Cat. No. B12378590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacestrant-d6
Molecular FormulaC30H38N2O2
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
InChIInChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i12D,13D,14D,15D,19D,20D
InChIKeySIFNOOUKXBRGGB-NHTVLLMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elacestrant-d6 for Bioanalysis – A Deuterated Internal Standard for Elacestrant Quantification


Elacestrant-d6 (RAD1901-d6) is a deuterated analog of the orally active selective estrogen receptor degrader (SERD) elacestrant . As a stable isotope-labeled compound, it is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of the parent drug in biological matrices . This compound features the replacement of six hydrogen atoms with deuterium atoms, resulting in a molecular weight of 464.67 g/mol [1].

Why Elacestrant-d6 Cannot Be Replaced by Other Elacestrant Analogs or Deuterated Standards


Substituting Elacestrant-d6 with non-deuterated elacestrant, an alternative deuterated form such as Elacestrant-d4, or a structural analog in bioanalytical workflows introduces significant quantification errors, regulatory non-compliance, and experimental irreproducibility. Non-deuterated elacestrant co-elutes with the analyte and cannot be distinguished by mass spectrometry, rendering it useless as an internal standard [1]. Other deuterated versions (e.g., Elacestrant-d4) possess different isotopic purity, distinct mass transitions, and unverified chromatographic behavior, precluding simple method transfer [2]. The precise mass shift and validated chromatographic co-elution of Elacestrant-d6 are essential for correcting matrix effects and instrument variability in LC-MS/MS quantification of elacestrant, as demonstrated in validated bioanalytical methods [3].

Quantitative Evidence: Why Elacestrant-d6 Outperforms Alternatives for Elacestrant Bioanalysis


Mass Shift of +6 Da Enables Unambiguous MRM Detection in LC-MS/MS

In a validated LC-MS/MS method for elacestrant quantification, Elacestrant-d6 provides a mass shift of +6 Da, enabling distinct multiple reaction monitoring (MRM) transitions of m/z 465.3 → 304.4 for the internal standard, compared to m/z 459.2 → 298.3 for the analyte [1]. This mass difference ensures baseline separation of signals, eliminating cross-talk and enabling accurate peak integration.

LC-MS/MS Bioanalysis Pharmacokinetics

Certified Purity ≥98% Ensures Reliable Quantification and Minimizes Impurity Interference

Elacestrant-d6 is supplied with a certified purity of ≥98% . This high purity level is essential for an internal standard, as impurities can co-elute and produce interfering signals, leading to biased quantification.

Analytical Chemistry Quality Control Method Validation

Method Linearity 1.0–2000 nM with Internal Standard Correction (r > 0.995)

A validated HPLC-MS/MS method utilizing Elacestrant-d6 as the internal standard achieved excellent linearity over the range of 1.0–2000 nM, with a correlation coefficient (r) greater than 0.995 [1]. This wide dynamic range and high linearity demonstrate the internal standard's effectiveness in correcting for matrix effects and instrument variability across a clinically relevant concentration range.

Quantitative Analysis LC-MS/MS Linearity

Demonstrated Co-Elution and Matrix Effect Correction in Validated Bioanalytical Method

In the published method, Elacestrant-d6 co-elutes with elacestrant under the described chromatographic conditions, a fundamental requirement for effective matrix effect correction in LC-MS/MS [1]. This co-elution behavior, combined with the mass shift, ensures that the internal standard experiences identical ionization suppression or enhancement as the analyte, thereby normalizing signal response.

Bioanalysis Method Validation Matrix Effects

Recommended Applications for Elacestrant-d6 Based on Verified Evidence


Quantitative Bioanalysis of Elacestrant in Preclinical and Clinical Pharmacokinetic Studies

Use Elacestrant-d6 as the internal standard in validated LC-MS/MS methods for quantifying elacestrant concentrations in plasma, serum, or tissue homogenates. Its distinct MRM transition (m/z 465.3 → 304.4) and co-elution with the analyte enable accurate correction for matrix effects, ensuring reliable PK parameter estimation. This application is supported by a published method achieving linearity over 1.0–2000 nM with r > 0.995 [1].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Employ Elacestrant-d6 as a stable isotope-labeled internal standard in hepatic microsome or hepatocyte incubation assays to monitor elacestrant depletion and metabolite formation. This enables precise determination of metabolic stability and CYP enzyme phenotyping, as demonstrated in a study quantifying elacestrant half-lives in rat (22.45 ± 0.66 min) and human (43.36 ± 2.48 min) liver microsomes [1]. The internal standard corrects for analytical variability inherent in complex biological matrices.

Regulatory-Compliant Bioequivalence and Therapeutic Drug Monitoring (TDM) Assays

Utilize Elacestrant-d6 in GLP-compliant bioanalytical methods for bioequivalence studies of generic elacestrant formulations or for TDM in clinical settings. The high certified purity (≥98%) and well-characterized MRM transition [1] support method validation according to FDA and EMA bioanalytical method validation guidelines, minimizing the risk of regulatory queries related to internal standard quality and performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacestrant-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.